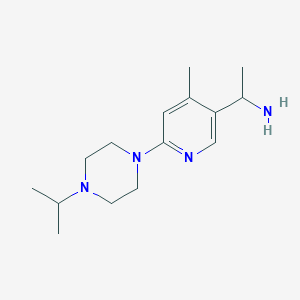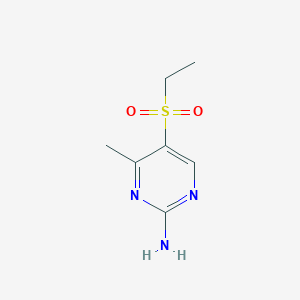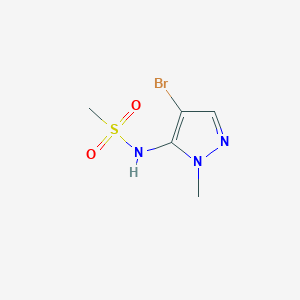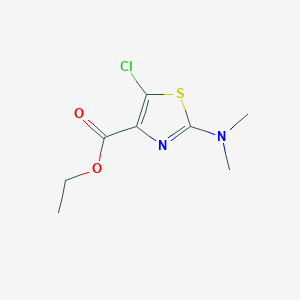
1-Ethyl-4-(4-iodophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Éthyl-4-(4-iodophényl)-1H-pyrazole est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote adjacents. La présence d’un atome d’iode dans le cycle phényle rend ce composé particulièrement intéressant pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 1-Éthyl-4-(4-iodophényl)-1H-pyrazole implique généralement la réaction de la 4-iodophénylhydrazine avec l’acétoacétate d’éthyle en milieu acide. La réaction se déroule par la formation d’un intermédiaire hydrazone, qui se cyclise ensuite pour former le cycle pyrazole. Les conditions réactionnelles comprennent souvent l’utilisation d’un acide fort comme l’acide chlorhydrique ou l’acide sulfurique comme catalyseur, et la réaction est généralement effectuée à des températures élevées.
Méthodes de production industrielle
En milieu industriel, la production du 1-Éthyl-4-(4-iodophényl)-1H-pyrazole peut être mise à l’échelle en optimisant les conditions réactionnelles afin d’assurer un rendement et une pureté élevés. Cela peut impliquer l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision la température, la pression et le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Éthyl-4-(4-iodophényl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome d’iode dans le cycle phényle peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.
Réactions de couplage : L’atome d’iode rend le composé approprié pour les réactions de couplage, telles que les couplages de Suzuki ou de Sonogashira, pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l’amidure de sodium ou la thiourée, et les réactions sont généralement effectuées dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation et réduction : Des oxydants comme le permanganate de potassium ou des réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés.
Réactions de couplage : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont couramment utilisés dans les réactions de couplage.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers pyrazoles substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications De Recherche Scientifique
Le 1-Éthyl-4-(4-iodophényl)-1H-pyrazole a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé pour étudier l’activité biologique des dérivés du pyrazole, qui sont connus pour avoir diverses propriétés pharmacologiques.
Médecine : Les dérivés du pyrazole, y compris le 1-Éthyl-4-(4-iodophényl)-1H-pyrazole, sont étudiés pour leur potentiel en tant qu’agents thérapeutiques, en particulier dans le traitement du cancer et des maladies inflammatoires.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme D'action
Le mécanisme d’action du 1-Éthyl-4-(4-iodophényl)-1H-pyrazole dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec diverses cibles moléculaires, telles que des enzymes ou des récepteurs, pour exercer ses effets. La présence de l’atome d’iode peut améliorer la capacité du composé à former des liaisons halogènes, ce qui peut influencer son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Éthyl-4-(4-bromophényl)-1H-pyrazole
- 1-Éthyl-4-(4-chlorophényl)-1H-pyrazole
- 1-Éthyl-4-(4-fluorophényl)-1H-pyrazole
Unicité
Le 1-Éthyl-4-(4-iodophényl)-1H-pyrazole est unique en raison de la présence de l’atome d’iode, qui confère des propriétés chimiques distinctes par rapport à ses analogues halogénés. L’atome d’iode est plus grand et plus polarisable que les autres halogènes, ce qui peut influencer la réactivité du composé et ses interactions avec d’autres molécules. Cela le rend particulièrement utile dans les applications où une liaison halogène ou une réactivité spécifique est souhaitée.
Propriétés
Formule moléculaire |
C11H11IN2 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
1-ethyl-4-(4-iodophenyl)pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
NYOVXHPWJOFTJK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















